molecular formula C21H25NO2 B12605418 N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-2,3-dimethylbenzamide CAS No. 644980-02-9

N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-2,3-dimethylbenzamide

Cat. No.: B12605418
CAS No.: 644980-02-9
M. Wt: 323.4 g/mol
InChI Key: WBQRHRNKUZRSQC-UHFFFAOYSA-N
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Description

N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-2,3-dimethylbenzamide is a synthetic organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a complex molecular structure that includes a phenyl group, a butan-2-yl group, and a dimethylbenzamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-2,3-dimethylbenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,3-dimethylbutan-2-one with phenylmagnesium bromide to form 3,3-dimethyl-1-phenylbutan-2-ol.

    Oxidation: The intermediate alcohol is then oxidized to form 3,3-dimethyl-1-oxo-1-phenylbutan-2-one.

    Amidation: The final step involves the reaction of 3,3-dimethyl-1-oxo-1-phenylbutan-2-one with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-2,3-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products typically include alcohols.

    Substitution: Products can vary depending on the substituent introduced.

Scientific Research Applications

N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-2,3-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-2,3-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-nitrobenzamide
  • N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide

Uniqueness

N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-2,3-dimethylbenzamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

644980-02-9

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

N-(3,3-dimethyl-1-oxo-1-phenylbutan-2-yl)-2,3-dimethylbenzamide

InChI

InChI=1S/C21H25NO2/c1-14-10-9-13-17(15(14)2)20(24)22-19(21(3,4)5)18(23)16-11-7-6-8-12-16/h6-13,19H,1-5H3,(H,22,24)

InChI Key

WBQRHRNKUZRSQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(C(=O)C2=CC=CC=C2)C(C)(C)C)C

Origin of Product

United States

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